molecular formula C23H24N4O6S B12221882 6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one

6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12221882
M. Wt: 484.5 g/mol
InChI Key: CGUAJGXAVVHHJW-UHFFFAOYSA-N
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Description

6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a piperazine moiety, and a dihydropyridazinone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the cyclization to form the dihydropyridazinone core under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, with factors like temperature, solvent, and pH playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of derivatives with different substituents.

Scientific Research Applications

6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used to investigate biological pathways and interactions, particularly those involving its molecular targets.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.

    Industry: The compound may find use in the production of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • N,N-Diisopropylethylamine
  • GPR35 Agonist, Compound 10

Uniqueness

Compared to similar compounds, 6-{[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]carbonyl}-2-phenyl-4,5-dihydropyridazin-3(2H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H24N4O6S

Molecular Weight

484.5 g/mol

IUPAC Name

6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine-1-carbonyl]-2-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C23H24N4O6S/c28-22-9-7-19(24-27(22)17-4-2-1-3-5-17)23(29)25-10-12-26(13-11-25)34(30,31)18-6-8-20-21(16-18)33-15-14-32-20/h1-6,8,16H,7,9-15H2

InChI Key

CGUAJGXAVVHHJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5

Origin of Product

United States

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